
1-(2-Fluorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one, also known as FPPD, is a synthetic organic compound with a wide range of potential applications in scientific research. It is an important intermediate in the synthesis of several pharmaceuticals and agrochemicals, as well as a useful reagent for various chemical reactions. FPPD has been studied for its biochemical and physiological effects, and its potential for use in laboratory experiments.
Applications De Recherche Scientifique
1-(2-Fluorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one has been used in various scientific research applications, including organic synthesis, medicinal chemistry, and materials science. In organic synthesis, it is used as a reagent for various chemical reactions, such as the synthesis of heterocyclic compounds, the preparation of fluorinated compounds, and the preparation of polymers. In medicinal chemistry, it is used as an intermediate in the synthesis of several pharmaceuticals and agrochemicals. In materials science, it is used as a precursor for the synthesis of various materials, such as semiconductor nanocrystals and nanomaterials.
Mécanisme D'action
The mechanism of action of 1-(2-Fluorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one is not yet fully understood. However, it is believed that the compound binds to certain receptors in the body, which then triggers a series of biochemical and physiological reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that this compound has the potential to inhibit the activity of certain enzymes, such as cytochrome P450 and monoamine oxidase. In vivo studies have shown that this compound has the potential to reduce inflammation and pain, as well as to reduce the risk of certain diseases, such as cancer and diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Fluorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is relatively easy to synthesize. Its low toxicity also makes it a safe reagent for use in laboratory experiments. However, there are some limitations to its use in laboratory experiments. For example, its solubility in water is limited, and it may not be suitable for use in certain types of reactions.
Orientations Futures
The potential future directions for the use of 1-(2-Fluorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one in scientific research are numerous. It could be used as a reagent in the synthesis of more complex organic compounds, or as a precursor to the synthesis of new materials. It could also be used to study the biochemical and physiological effects of different compounds, or to develop new therapeutic agents. Additionally, this compound could be used to explore the potential of using it as a drug for the treatment of various diseases.
Méthodes De Synthèse
1-(2-Fluorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one is synthesized from a reaction between 2-fluorophenylacetonitrile and propan-2-ol, with the presence of a catalytic amount of sodium hydroxide. In this reaction, the 2-fluorophenylacetonitrile acts as a nucleophile, while the propan-2-ol acts as an electrophile. The reaction is performed in an aqueous solution, and the product is purified by recrystallization.
Propriétés
IUPAC Name |
2-(2-fluorophenyl)-5-propan-2-yl-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O/c1-8(2)10-7-12(16)15(14-10)11-6-4-3-5-9(11)13/h3-6,8H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBIDSZZCWHGFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=O)C1)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



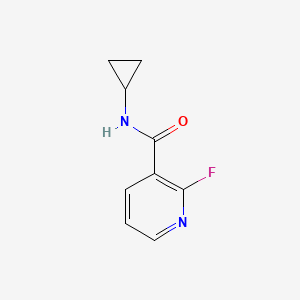
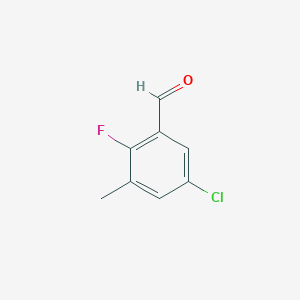
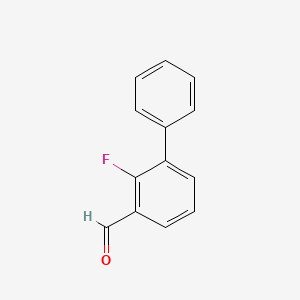

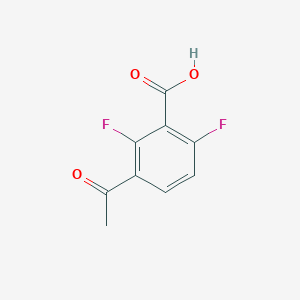
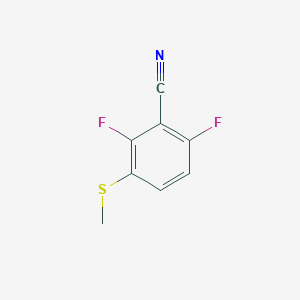
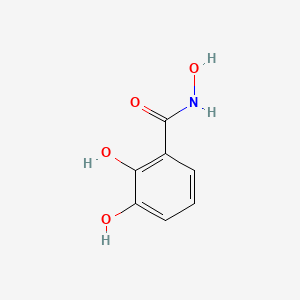
![4-Methyl-2,3-dihydrofuro[2,3-b]pyridin-5-amine](/img/structure/B6358419.png)
![1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid](/img/structure/B6358424.png)


![6,8-Dihydro-5H-thiopyrano[3,4-d]pyrimidine-2-thiol; 95%](/img/structure/B6358454.png)